molecular formula C11H10FN3O B13158462 N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide

N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide

Cat. No.: B13158462
M. Wt: 219.21 g/mol
InChI Key: VXKLIUTYOKEPNI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide is an imidazole-based chemical compound offered for research purposes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. Imidazole carboxamides represent a significant scaffold in medicinal chemistry research, particularly in the discovery of kinase inhibitors . While specific biological data for this compound is not extensively detailed in public literature, closely related structural analogs have been identified as potent and highly selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1) . TAK1 is a key regulator in mitogen-activated protein kinase (MAPK) pathways and is a potential therapeutic target in oncology and inflammatory diseases . The imidazole core often serves as a critical pharmacophore, capable of interacting with biological targets such as enzymes and receptors . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biochemical screening assays to explore new therapeutic agents.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H10FN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)

InChI Key

VXKLIUTYOKEPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorobenzylamine with imidazole-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzyl Group

Chlorophenyl and Trifluoromethylphenyl Derivatives
  • N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide (22) and N-{[2-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide (23) ():
    • Structural Differences : The 2-chloro and 2-trifluoromethyl substituents contrast with the 2-fluoro group in the target compound.
    • Impact on Properties :
  • Electronics : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity compared to fluorine or chlorine.
  • Analytical Data : HRMS for compound 22 ([M+H]+: 236.0591) and 23 ([M+H]+: 286.0803) provides benchmarks for mass spectrometry identification .
Dichlorovinyl and Tert-Butyl Substituents
  • Key Data: Molecular weight = 262.134; ChemSpider ID: 17478937 .

Variations in the Imidazole Core and Linker

Benzimidazole and Tetrahydro-2H-Pyran Modifications
  • AMGbis010 ():
    • Structure : N-(4-(cyclohexylcarbamoyl)tetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazole-2-carboxamide.
    • Key Differences :
  • The imidazole is substituted at the 2-position (vs. 1-position in the target compound).
  • Addition of a tetrahydro-2H-pyran and cyclohexylcarbamoyl group introduces conformational rigidity and hydrogen-bonding capacity, likely enhancing receptor affinity .
Benzo[d]thiazol-2-yl Derivatives
  • N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide ():
    • Structural Contrast : Replacement of the benzyl group with a benzothiazole ring alters π-π stacking and hydrogen-bonding interactions.
    • Synthetic Yield : 90–97%, indicating robust synthetic accessibility compared to fluorobenzyl analogs .

Functional Group Replacements

Carbothioamide vs. Carboxamide
  • Biological Implications: Thiocarboxamides may exhibit enhanced enzyme inhibition due to thiol group reactivity .
Propargyl Substituents in Click Chemistry
  • N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide ():
    • Application : Used in alkyne-azide cycloaddition ("click chemistry") for targeted drug delivery.
    • Contrast : The propargyl group’s triple bond enables bioorthogonal reactions, unlike the inert fluorobenzyl group .

Pharmacokinetic and Metabolic Comparisons

Metabolic Stability

  • Imazalil (Prochloraz) (): Structure: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide.
  • 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (): Key Pathway: N-demethylation by liver microsomes, yielding formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. Relevance: The absence of a methyl group in N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide may reduce susceptibility to similar metabolic pathways .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Substituent Molecular Weight HRMS [M+H]+ (Observed) Key Reference
This compound 2-fluorobenzyl 219.20 - -
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide (22) 2-chlorobenzyl 236.06 236.0596
N-{[2-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide (23) 2-trifluoromethylbenzyl 286.08 286.0807
N-(2,2-Dichlorovinyl)-N-(tert-butyl)-1H-imidazole-1-carboxamide 2,2-dichlorovinyl, tert-butyl 262.13 -

Table 2: Pharmacokinetic Properties of Selected Analogs

Compound Name logP (Predicted) Metabolic Pathway Biological Activity
This compound ~2.1 Glucuronidation, CYP oxidation Under investigation
Imazalil (Prochloraz) ~4.7 Oxidative dechlorination Antifungal agent
AMGbis010 ~3.5 Hydrolysis, CYP-mediated oxidation κ-opioid receptor modulation

Biological Activity

N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a 2-fluorobenzyl group and a carboxamide moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure

ComponentStructure
Imidazole RingImidazole
Fluorobenzyl GroupFluorobenzyl
Carboxamide GroupCarboxamide

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
DLD-1 (colorectal)57.4
MCF-7 (breast)79.9

The compound's mechanism involves the induction of apoptosis and interaction with nuclear DNA, similar to established chemotherapeutic agents like cisplatin, but with improved efficacy in resistant cell lines.

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor. Its structure allows it to interact with various enzymes, modulating their activity:

  • Mechanism : The compound can bind to the active or allosteric sites of enzymes, inhibiting their function.
  • Applications : It is being explored for use in biochemical assays to study enzyme kinetics and inhibition.

Antimicrobial Activity

Emerging studies suggest that this compound may also possess antimicrobial properties, particularly against pathogenic bacteria and fungi. Further investigations are needed to elucidate its spectrum of activity against specific pathogens.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard treatments:

  • Findings : The compound showed greater selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Study 2: Mechanistic Insights

Another study focused on the mechanism of action, revealing that the compound induces apoptosis through mitochondrial pathways independent of p53 signaling. This suggests potential advantages in treating p53-mutated cancers.

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